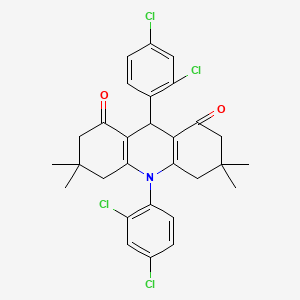![molecular formula C20H22N4O5S B11462570 3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2-hydroxyphenyl)-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B11462570.png)
3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2-hydroxyphenyl)-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(2-HYDROXYPHENYL)-N,N-DIMETHYL-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, sulfonamide group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(2-HYDROXYPHENYL)-N,N-DIMETHYL-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the sulfonamide group: This step often involves the reaction of the triazole intermediate with sulfonyl chlorides under basic conditions.
Attachment of aromatic substituents:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(2-HYDROXYPHENYL)-N,N-DIMETHYL-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(2-HYDROXYPHENYL)-N,N-DIMETHYL-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(2-HYDROXYPHENYL)-N,N-DIMETHYL-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- 3-(3,4-Dimethoxyphenyl)propionic acid
- 2-(3,4-Dimethoxyphenyl)ethanol
Uniqueness
3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(2-HYDROXYPHENYL)-N,N-DIMETHYL-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE is unique due to its combination of a triazole ring and sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N4O5S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2-hydroxyphenyl)-N,N-dimethyl-1,2,4-triazole-1-sulfonamide |
InChI |
InChI=1S/C20H22N4O5S/c1-23(2)30(26,27)24-20(15-7-5-6-8-16(15)25)21-19(22-24)12-10-14-9-11-17(28-3)18(13-14)29-4/h5-13,25H,1-4H3/b12-10+ |
InChI Key |
ZQJIJXJLQRSYSY-ZRDIBKRKSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C(=NC(=N1)/C=C/C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3O |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=NC(=N1)C=CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(furan-2-yl)-4,4-dimethyl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11462490.png)
![Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate](/img/structure/B11462500.png)
![N-(8-tert-butyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-2-methylbenzamide](/img/structure/B11462501.png)
![3-(3-Chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11462509.png)
![Methyl [6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B11462510.png)
![N-(2,4-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11462511.png)
![6-Amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11462515.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11462529.png)

![2-amino-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11462541.png)
![Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11462549.png)
![ethyl 7-butyl-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11462556.png)
![2-[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11462563.png)
